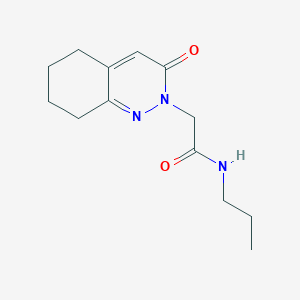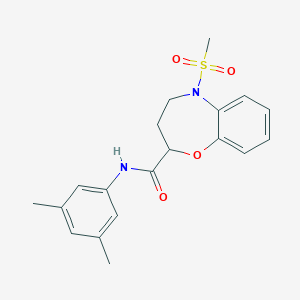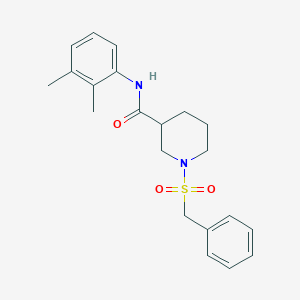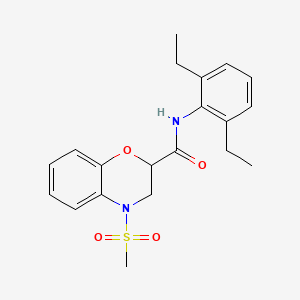![molecular formula C25H26N2O7S B11248337 N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248337.png)
N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
- The core structure is a benzoxazine , which contains a benzene ring fused with an oxazine ring.
- The substituents include:
- A 2,4-dimethoxyphenyl group (methoxy groups at positions 2 and 4 on the phenyl ring).
- A 4-methoxyphenylsulfonyl group (methoxy group at position 4 on the phenyl ring, attached to a sulfonyl group).
- A 7-methyl group (methyl group at position 7 on the benzoxazine ring).
- A carboxamide functional group (attached to the benzoxazine ring).
- This compound may have interesting properties due to its unique combination of functional groups.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. benzoxazines are typically synthesized through cyclization reactions involving phenols and amines.
- Industrial production methods likely involve multi-step processes, including protection and deprotection steps to control regioselectivity during functionalization.
Chemical Reactions Analysis
Oxidation: The methoxy groups can undergo oxidative reactions (e.g., demethylation) under appropriate conditions.
Reduction: Reduction of the sulfonyl group may be possible.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) may be used.
Major Products: The specific products depend on reaction conditions and regioselectivity. For example, demethylation could yield a hydroxylated derivative.
Scientific Research Applications
Chemistry: Study of benzoxazines and their reactivity.
Biology: Investigation of potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Exploration of pharmacological properties (e.g., drug design).
Industry: Possible applications in materials science (e.g., polymers, coatings).
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is lacking. It likely interacts with cellular targets or enzymes due to its functional groups.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of methoxyphenyl, sulfonyl, and carboxamide groups makes this compound unique.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C25H26N2O7S |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O7S/c1-16-5-12-21-23(13-16)34-24(25(28)26-20-11-8-18(32-3)14-22(20)33-4)15-27(21)35(29,30)19-9-6-17(31-2)7-10-19/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
NOFHQQKBJQWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methoxyphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11248263.png)

![N-[4-(acetylamino)phenyl]-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11248268.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11248277.png)

![2-chloro-6-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11248293.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11248300.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11248309.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11248310.png)


![2-[11-(2-furyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11248341.png)
![4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11248346.png)
